(8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Description
The compound (8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a steroidal derivative with a modified estrone backbone. Its IUPAC name reflects key structural features:
- 3-Hydroxy group: A hallmark of estrogenic activity, similar to natural estrone (CAS 53-16-7) .
- 2-(113C)methoxy substituent: A carbon-13 labeled methoxy group, which may serve as a tracer in metabolic or pharmacokinetic studies.
- 13-Methyl group: Enhances steric stability and modulates receptor interactions.
- 17-Ketone: Common in steroid frameworks, influencing hydrogen-bonding and solubility .
Molecular weight is 270.366 Da (C₁₈H₂₂O₂), with a calculated log kOW (octanol-water partition coefficient) of 2.95–3.10, indicating moderate lipophilicity .
Propriétés
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEUWNKSCXYKBU-IQEHBMMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)O[13CH3])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746288 | |
| Record name | 3-Hydroxy-2-[(~13~C)methyloxy]estra-1(10),2,4-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217460-84-8 | |
| Record name | 3-Hydroxy-2-[(~13~C)methyloxy]estra-1(10),2,4-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217460-84-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Activité Biologique
The compound (8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a cyclopenta[a]phenanthrene core structure with hydroxyl and methoxy substituents that may contribute to its biological activity. The presence of stereocenters at positions 8R, 9S, 13S, and 14S indicates that the compound can exhibit specific stereochemical interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
- Case Study : A study on related compounds showed that they inhibited the growth of breast cancer cells with IC50 values ranging from 0.5 to 5 µM. This suggests that the structural motifs present in this class of compounds are vital for their anticancer efficacy .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various models:
- Mechanism : It is believed to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is achieved through the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defense mechanisms .
- Research Findings : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress agents such as hydrogen peroxide .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related compounds:
- Activity Spectrum : Compounds within this class have shown activity against a range of bacteria and fungi. For example, a derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
- Mechanism : The antimicrobial action is hypothesized to involve disruption of microbial cell membranes or interference with nucleic acid synthesis .
Data Table: Summary of Biological Activities
| Biological Activity | Assessed Compounds | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | Similar derivatives | 0.5 - 5 µM | Apoptosis induction |
| Neuroprotection | Related compounds | N/A | Oxidative stress reduction |
| Antimicrobial | Derivatives | 32 µg/mL (S. aureus) | Membrane disruption |
Applications De Recherche Scientifique
The compound (8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications across medical and biochemical research, highlighting key findings from diverse sources.
Pharmacological Research
The compound's structural similarities to steroid hormones position it as a candidate for pharmacological studies. Research indicates that it may exhibit estrogenic activity, making it relevant for studies on hormone replacement therapies and treatments for menopausal symptoms. For instance, compounds with similar structures have been investigated for their ability to alleviate symptoms associated with estrogen deficiency in postmenopausal women .
Cancer Research
Studies have shown that steroidal compounds can influence cancer cell proliferation and apoptosis. The compound's potential anti-cancer properties are under investigation, particularly in breast cancer models where estrogen plays a crucial role in tumor growth. Its ability to modulate estrogen receptors could provide insights into therapeutic strategies for hormone-dependent cancers .
Neuroscience
Research has explored the neuroprotective effects of steroid-like compounds. The unique structure of this compound may contribute to neuroprotective mechanisms against neurodegenerative diseases such as Alzheimer's. Investigations into its effects on neuronal survival and synaptic plasticity are ongoing .
Biochemical Applications
The compound’s methoxy group may enhance its solubility and bioavailability, making it a suitable candidate for drug formulation studies. Its interactions with various biomolecules can be studied to understand its metabolic pathways and pharmacokinetics .
Case Study 1: Estrogenic Activity
A study published in Organic & Biomolecular Chemistry examined the estrogenic activity of structurally related compounds. The findings indicated that compounds similar to (8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl exhibited significant binding affinity to estrogen receptors, suggesting potential therapeutic applications in hormone replacement therapy .
Case Study 2: Anticancer Properties
In a recent publication from the International Agency for Research on Cancer, researchers investigated the effects of steroidal compounds on breast cancer cell lines. The study demonstrated that certain derivatives could inhibit cell proliferation through modulation of estrogen receptor signaling pathways, indicating a promising avenue for further exploration of this compound’s anticancer potential .
Analyse Des Réactions Chimiques
Hydrolysis of the Methoxy Group
The <sup>113</sup>C-labeled methoxy group at C2 is susceptible to hydrolysis under acidic or basic conditions, yielding a phenolic hydroxyl group. This reaction is critical for isotopic labeling studies and metabolic tracking.
| Reaction Conditions | Products | Mechanistic Pathway |
|---|---|---|
| Acidic (HCl/H<sub>2</sub>O) | 3,17-Dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one + <sup>13</sup>CH<sub>3</sub>OH | Electrophilic substitution at the methoxy carbon |
| Basic (NaOH/EtOH) | Same as above | Nucleophilic dealkylation |
This reactivity aligns with demethylation patterns observed in structurally related methoxy-substituted steroids .
Reduction of the 17-Ketone Group
The ketone at C17 can be reduced to a secondary alcohol using agents like NaBH<sub>4</sub> or LiAlH<sub>4</sub>, forming a diol structure.
This reaction mirrors the synthesis of estradiol derivatives, where ketone reduction is a key step .
Oxidation of the C3 Hydroxyl Group
The hydroxyl group at C3 can undergo oxidation to a ketone, forming a 3,17-diketone structure.
| Oxidizing Agent | Product | Byproducts |
|---|---|---|
| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 2-(<sup>113</sup>C)methoxy-3,17-diketo-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | H<sub>2</sub>O, Cr<sup>3+</sup> |
This transformation is analogous to oxidative pathways in steroidal hormones .
Esterification at C3
The C3 hydroxyl group can react with acyl chlorides or anhydrides to form esters, enhancing lipophilicity for pharmacological applications.
| Reagent | Product | Application |
|---|---|---|
| Valeryl chloride | 3-Valeryloxy-2-(<sup>113</sup>C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | Prodrug synthesis |
This mirrors esterification strategies used in estradiol valerate .
Isotopic Exchange Studies
The <sup>113</sup>C-labeled methoxy group enables tracking in metabolic or environmental studies.
Stereochemical Stability
The stereochemistry at C8, C9, C13, and C14 remains stable under standard reaction conditions (pH 2–12, ≤100°C), as confirmed by NMR studies of related compounds .
Comparaison Avec Des Composés Similaires
Substituent Variations at Positions 2 and 3
The target compound’s 2-methoxy and 3-hydroxy groups differentiate it from analogs:
- GAP-EDL-1: Features a 3-cyanomethoxy group instead of 3-hydroxy-2-methoxy, enhancing electrophilicity for nucleophilic substitution reactions .
- Compound 3ap : Contains a pentynyl chain at position 3, enabling cross-coupling reactions (e.g., Pd-catalyzed synthesis) .
- Dexamethasone : A corticosteroid with 9-fluoro and 17-hydroxyacetyl groups, critical for anti-inflammatory activity .
Modifications to the Oxygenated Groups
- Deuterated analog (21b-H) : Replaces the methoxy group with an ethynyl moiety (CAS 72-33-3), altering metabolic stability via deuterium isotope effects .
- Compound 14b: Incorporates a furoxan nitric oxide donor at position 3, designed to combat chemotherapeutic resistance in liver cancer .
- Compound 3uh : Features a benzoate ester at position 2, increasing hydrophobicity and altering receptor binding .
Core Skeleton and Stereochemical Considerations
The cyclopenta[a]phenanthren core is conserved across analogs, but stereochemistry (e.g., 8R,9S,13S,14S ) dictates biological activity. For example:
Key Routes for Analogs
- Copper-catalyzed amidation : Used for diethyl phosphonate derivatives (e.g., GP-10 procedure, 64–68% yield) .
- Rhodium-catalyzed C–H activation : Enables heteroarylation of benzaldehydes with indole derivatives .
- Acid-catalyzed cyclization : Produces vinyl-substituted analogs (e.g., compound 57, white solid) .
Méthodes De Préparation
Starting Materials and Precursors
- Steroid skeleton precursors such as estrone or estradiol derivatives are commonly used as starting points due to structural similarity.
- Carbon-13 labeled methanol or methylating agents are employed to introduce the 113C-methoxy group selectively at position 2.
- Protecting groups are often used to mask hydroxyl groups during selective methylation and oxidation steps.
Key Steps in Preparation
| Step No. | Description | Conditions/Notes |
|---|---|---|
| 1 | Protection of the 3-hydroxy group | Use of silyl ethers or acetyl groups to protect the hydroxy functionality to prevent side reactions during methylation |
| 2 | Selective methylation at position 2 with 113C-labeled methylating agent | Use of methyl iodide-113C or methyl triflate-113C under basic conditions (e.g., NaH or K2CO3) to introduce the labeled methoxy group |
| 3 | Deprotection of the hydroxy group | Acidic or fluoride ion-mediated removal of protecting groups |
| 4 | Oxidation or reduction steps to adjust saturation and ketone formation at position 17 | Use of reagents such as PCC (pyridinium chlorochromate) or selective hydrogenation catalysts to achieve desired oxidation state |
| 5 | Purification | Chromatographic techniques such as HPLC or preparative TLC to isolate the desired stereoisomer |
Stereochemical Control
- The stereochemistry at positions 8, 9, 13, and 14 is maintained or induced by stereoselective catalysts or chiral auxiliaries during ring formation or functional group transformations.
- Enzymatic methods or biotransformations may be employed to achieve high stereoselectivity in some cases.
Research Findings and Optimization
- Studies indicate that the methylation step to introduce the 113C-labeled methoxy group requires careful control of reaction time and temperature to avoid overmethylation or side reactions.
- Protecting group strategies significantly influence yield and purity; silyl ether protection is preferred for its mild deprotection conditions.
- Oxidation at position 17 to form the ketone is best achieved under mild conditions to prevent epimerization or degradation of sensitive stereocenters.
- Purity of the final compound is typically >95%, confirmed by chromatographic and spectroscopic methods (NMR, MS), including carbon-13 NMR to verify isotopic incorporation.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Protection of 3-OH group | TBDMS-Cl, imidazole, DMF, 0-25°C | High yield, stable protecting group |
| Methylation reagent | Methyl iodide-113C, K2CO3, acetone | Selective 113C-methoxy incorporation |
| Methylation temperature | 0-25°C | Controls selectivity and yield |
| Deprotection | TBAF in THF, room temperature | Efficient removal of TBDMS group |
| Oxidation at C17 | PCC, CH2Cl2, 0°C to RT | Ketone formation without epimerization |
| Purification | Preparative HPLC, silica gel column | >95% purity |
Notes on Isotopic Labeling
- The use of 113C-labeled methylating agents is critical for incorporation of the isotopic label at the methoxy position.
- Carbon-13 NMR spectroscopy is used to confirm the position and extent of labeling.
- Isotopic purity depends on the precursor methylating agent and reaction conditions.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the stereochemical purity of this compound?
- Methodological Guidance :
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic labeling (e.g., 113C in the methoxy group) .
- Employ nuclear magnetic resonance (NMR) spectroscopy, particularly H-H COSY and NOESY, to resolve stereochemical ambiguities in the cyclopenta[a]phenanthrene backbone.
- Compare experimental optical rotation values with literature data to verify enantiomeric purity.
- Data Table :
| Technique | Key Parameters | Detection Limit | Reference |
|---|---|---|---|
| HRMS | Resolution >30,000 | 0.1 ppm | |
| NMR | 600 MHz, C DEPT | 1 mol% |
Q. How should this compound be stored to ensure stability during long-term experiments?
- Methodological Guidance :
- Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or photodegradation .
- Maintain temperatures below -20°C for prolonged storage, as cyclopenta[a]phenanthrenone derivatives are prone to thermal decomposition.
- Monitor purity via HPLC every 3–6 months to detect degradation products.
Q. What synthetic routes are reported for introducing the 113C-labeled methoxy group at position 2?
- Methodological Guidance :
- Use isotopically labeled methyl iodide (CHI) in a Williamson ether synthesis, coupling with a phenolic intermediate derived from estrone or estradiol .
- Optimize reaction conditions (e.g., KCO in DMF at 60°C) to maximize yield and minimize racemization.
- Validate isotopic incorporation via mass spectrometry and C NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Guidance :
- Conduct in vitro assays (e.g., MTT or Ames tests) under standardized conditions to compare results with conflicting literature (e.g., H302 vs. missing acute toxicity data in ).
- Evaluate batch-to-batch variability by analyzing impurities (e.g., residual solvents or synthetic intermediates) via GC-MS.
- Cross-reference with structurally similar corticosteroids (e.g., dexamethasone ) to infer potential toxicological mechanisms.
Q. What experimental strategies mitigate the challenges of isotopic interference in metabolic studies?
- Methodological Guidance :
- Use tandem mass spectrometry (LC-MS/MS) with selective reaction monitoring (SRM) to distinguish the 113C-labeled metabolite from endogenous compounds.
- Pair radiolabeled (C) and stable isotope (C) tracers in parallel studies to validate metabolic pathways .
- Apply computational modeling (e.g., DFT calculations) to predict isotopic effects on reaction kinetics.
Q. How does stereochemistry at positions 8R, 9S, 13S, and 14S influence receptor binding affinity?
- Methodological Guidance :
- Synthesize stereoisomers via chiral catalysis and compare their binding to steroid receptors (e.g., estrogen receptor-α) using surface plasmon resonance (SPR) .
- Perform molecular dynamics simulations to analyze hydrogen-bonding interactions between the hydroxyl group at position 3 and receptor residues.
- Correlate structural data with in vivo activity in model organisms (e.g., uterotrophic assays).
Q. What protocols are recommended for detecting trace degradation products in pharmacokinetic studies?
- Methodological Guidance :
- Use ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole-time-of-flight (Q-TOF) MS to identify sub-1% impurities .
- Employ accelerated stability studies (40°C/75% RH for 6 months) to simulate long-term degradation and characterize products via NMR and IR.
- Reference ICH guidelines for validation of analytical methods (precision, accuracy, LOD/LOQ).
Data Contradiction Analysis Example
Issue : Discrepancies in acute oral toxicity (H302 in vs. no data in ).
Resolution Steps :
Re-evaluate test concentrations and purity of batches used in original studies.
Perform dose-response studies in rodents using OECD Guideline 423.
Cross-validate with in silico toxicity prediction tools (e.g., OECD QSAR Toolbox).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
